molecular formula C13H11N3O3S B5548525 N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide

N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide

Cat. No.: B5548525
M. Wt: 289.31 g/mol
InChI Key: MMOYZMRGMNPPIB-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide is a useful research compound. Its molecular formula is C13H11N3O3S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.05211239 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Agents

The compound has been explored in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing potential as antihypertensive α-blocking agents. This research involved the treatment of hydrazides with various chemicals to produce compounds with good antihypertensive activity and low toxicity (Abdel-Wahab et al., 2008).

Nonlinear Optical Properties

N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide derivatives have been investigated for their nonlinear optical properties. These properties are important for applications like optical limiters and optical switches, as indicated by the study of three hydrazones showing two-photon absorption and effective optical power limiting behavior (Naseema et al., 2010).

Synthesis of Allenes and Alcohol Transformation

The compound has been used in the preparation of reagents like o-Nitrobenzenesulfonylhydrazide (NBSH), which are valuable for synthesizing allenes from propargylic alcohols and transforming allylic alcohols. This methodology is particularly useful for substrates with sensitive functional groups (Myers et al., 1997).

Cytotoxic and Antimicrobial Properties

The compound has been utilized in the synthesis of oxadiazoles and thiadiazoles, exhibiting significant cytotoxic properties and antibacterial activities. This indicates its potential in medical and pharmaceutical research (Mutchu et al., 2018).

Antimycobacterial Activity

It has also been used in synthesizing compounds with antimycobacterial activity against strains like Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Küçükgüzel et al., 1999).

Antimicrobial Activity of Oxadiazolines

Studies on 1,3,4-oxadiazole derivatives synthesized from this compound showed potential antimicrobial activity, particularly against Staphylococcus spp. Some derivatives exhibited low cytotoxicity, making them promising candidates as antimicrobial agents (Paruch et al., 2020).

Properties

IUPAC Name

N-[(E)-(2-methylthiophen-3-yl)methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-11(5-6-20-9)8-14-15-13(17)10-3-2-4-12(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOYZMRGMNPPIB-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CS1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.